molecular formula C7H6F3NO2 B1409585 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine, CAS No. 1227574-87-9

3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine,

Cat. No.: B1409585
CAS No.: 1227574-87-9
M. Wt: 193.12 g/mol
InChI Key: VTJMPLOXXFTNEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxy-4-methoxy-2-(trifluoromethyl)pyridine is a heterocyclic aromatic compound featuring a pyridine core substituted with hydroxyl (-OH), methoxy (-OCH₃), and trifluoromethyl (-CF₃) groups at positions 3, 4, and 2, respectively. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the hydroxyl and methoxy groups contribute to hydrogen bonding and electronic modulation.

Properties

IUPAC Name

4-methoxy-2-(trifluoromethyl)pyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3NO2/c1-13-4-2-3-11-6(5(4)12)7(8,9)10/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTJMPLOXXFTNEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=NC=C1)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201272478
Record name 4-Methoxy-2-(trifluoromethyl)-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227574-87-9
Record name 4-Methoxy-2-(trifluoromethyl)-3-pyridinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227574-87-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-2-(trifluoromethyl)-3-pyridinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201272478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis via Pyridine Ring Construction from Trifluoromethyl-Containing Building Blocks

This method involves assembling the pyridine ring using trifluoromethylated keto or ester precursors, followed by functional group transformations to install hydroxy and methoxy substituents.

  • Key building blocks : Ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and (E)-4-ethoxy-1,1,1-trifluorobut-3-en-2-one are commonly used starting materials.

  • Example synthetic sequence (adapted from patent CN101851193A):

    • Preparation of 2,6-dihydroxy-3-cyano-4-trifluoromethylpyridine by condensation of cyanoacetamide with ethyl 4,4,4-trifluoroacetoacetate in methanol under reflux, followed by base-catalyzed cyclization.
    • Conversion of the dihydroxy intermediate to 2,6-dichloro-3-cyano-4-trifluoromethylpyridine using phosphorus oxychloride (POCl3) at 110°C.
    • Catalytic hydrogenation of the chloro-cyano intermediate in ethanol with Pd/C under hydrogen pressure to yield 3-cyano-4-trifluoromethylpyridine.
    • Subsequent functional group manipulations, including hydrolysis and methylation, to introduce the 3-hydroxy and 4-methoxy groups, completing the synthesis of 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine.
Step Reaction Conditions Key Reagents Yield (%) Notes
1 Reflux in methanol, KOH addition over 24 h Cyanoacetamide, ethyl 4,4,4-trifluoroacetoacetate High (not specified) Cyclization to dihydroxy intermediate
2 110°C, 0.5 h, POCl3 Phosphorus oxychloride 28.2% Chlorination of hydroxy groups
3 80°C, 1.8 MPa H2, Pd/C catalyst Hydrogen gas, Pd/C Moderate (not specified) Hydrogenolysis of chloro intermediate
4 Hydrolysis and methylation steps Methanol, methylating agents Variable Final functionalization to target compound

Synthesis via Carbonyl Addition and Cyclization

Another approach involves the reaction of trifluoromethylated α,β-unsaturated ketones with metal reagents and nitriles to form allyl alcohol intermediates, which undergo cyclization and halogenation to yield trifluoromethylpyridines.

  • Process details (from patent CN1263094A):
    • React 1,1,1-trifluoro-4-alkoxy-3-alkylbuten-2-one with 2-haloalkylnitriles in the presence of metal reagents (Zn, Mg, Zn-Ag, Zn-Cu) and trialkylhalosilanes in aprotic solvents such as DMF or THF at 50–80°C for 2–10 hours.
    • The resulting allyl alcohol intermediate is then treated with phosphorus pentachloride (PX5) and/or HCl to induce cyclization and halogenation, producing 4-trifluoromethylpyridine derivatives.
    • This method allows direct conversion to halogenated trifluoromethylpyridines, which can be further modified to introduce hydroxy and methoxy substituents.
Parameter Conditions/Values
Metal reagents Zn, Mg, Zn-Ag, Zn-Cu
Trialkylhalosilane (CH3)3SiCl, (CH3)3SiBr, (C2H5)3SiCl, (C2H5)3SiBr
Solvents DMF, DMSO, THF, HMPA, benzene, toluene
Temperature 50–80°C
Reaction time 2–10 hours
Cyclization agents PX5 (PCl5, PBr5), HCl
Yield example 61.5% for 2-chloro-4-trifluoromethylpyridine

This approach uses trifluoromethyl copper or other active trifluoromethyl species to substitute halogen atoms on bromopyridines or iodopyridines, enabling the introduction of the trifluoromethyl group at desired positions.

  • This method is less commonly used for the specific compound but is notable for its directness and utility in late-stage functionalization.
Method Advantages Limitations Industrial Applicability
Pyridine ring construction from trifluoromethyl building blocks High regioselectivity; allows introduction of multiple substituents Multi-step; some steps require harsh conditions (e.g., POCl3 chlorination at 110°C) Suitable for scale-up with optimization
Carbonyl addition and cyclization Good yields; versatile intermediates; direct halogenation Requires careful control of metal reagent and silane ratios; sensitive to moisture Industrially feasible, demonstrated by patent examples
Direct trifluoromethylation Direct substitution; fewer steps Limited substrate scope; requires specialized reagents Mostly laboratory scale
  • The preparation involving POCl3 chlorination is effective but yields can be moderate (e.g., 28.2%) and requires careful temperature control to avoid side reactions.
  • The metal-mediated carbonyl addition method provides a route to halogenated trifluoromethylpyridines with yields around 60%, which are key intermediates for further functionalization to hydroxy and methoxy derivatives.
  • The selection of solvent and metal reagent critically affects the reaction efficiency and product purity; aprotic solvents like DMF and DMSO are preferred for their ability to stabilize reactive intermediates.
  • Hydrolysis and methylation steps following halogenation enable the introduction of hydroxy and methoxy groups at the 3- and 4-positions, respectively, completing the synthesis of 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine.

The preparation of 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine primarily relies on constructing the pyridine ring from trifluoromethylated precursors or on carbonyl addition followed by cyclization and halogenation. Both routes have been validated in patents and literature with detailed reaction conditions and yields. The choice of method depends on available starting materials, desired scale, and functional group tolerance. The described methods provide a robust framework for synthesizing this compound with potential for industrial application after optimization.

Chemical Reactions Analysis

Types of Reactions: 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while substitution reactions can produce various functionalized pyridine derivatives .

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
3-Hydroxy-4-methoxy-2-(trifluoromethyl)pyridine serves as an important intermediate in the synthesis of complex organic molecules. It can be utilized in the preparation of various heterocyclic compounds due to its reactive functional groups. The trifluoromethyl group increases lipophilicity, facilitating the compound's incorporation into larger molecular frameworks .

Synthesis Methods
The synthesis typically involves nucleophilic substitution reactions starting from halogenated pyridine precursors. For instance, a common method includes the reaction of 2-chloro-6-(trifluoromethyl)pyridine with sodium hydroxide under reflux conditions to introduce the hydroxy group . This method has been optimized for yield and purity using continuous flow processes and transition metal catalysts.

Biological Applications

Antimicrobial and Antiviral Properties
Research indicates that 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine exhibits significant antimicrobial and antiviral activities. Its mechanism of action is attributed to the trifluoromethyl group's ability to enhance membrane permeability, allowing for better interaction with biological targets . Various derivatives of trifluoromethylpyridines are currently under investigation for their potential as therapeutic agents against infections and diseases.

Pharmaceutical Development
The compound is being explored in drug development, particularly in designing fluorinated pharmaceuticals. Approximately 40% of pharmaceutical compounds contain fluorine, with a significant portion incorporating trifluoromethyl structures. Currently, several compounds featuring this moiety are undergoing clinical trials for their efficacy as antivirals and antitumor agents .

Agrochemical Applications

Herbicidal Activity
3-Hydroxy-4-methoxy-2-(trifluoromethyl)pyridine derivatives have shown high herbicidal activity against various grass species, making them valuable in agricultural settings. The compound's structure allows it to effectively target key weeds in cereal crops such as wheat . Fluazifop-butyl, a notable derivative, has been successfully introduced into the agrochemical market, demonstrating effective crop protection.

Case Studies

Case Study Application Findings
Fluazinam Development FungicideFluazinam, synthesized using 2,3-dichloro-5-(trifluoromethyl)pyridine as a building block, shows potent fungicidal activity against respiratory biochemistry in fungi .
Clinical Trials of TFMP Derivatives Antiviral AgentsSeveral TFMP derivatives are under clinical trials for antiviral properties; early results indicate promising efficacy against viral infections .
Agrochemical Innovations HerbicidesNew formulations containing trifluoromethylpyridines have been developed that provide enhanced selectivity and effectiveness against specific weed species .

Mechanism of Action

The mechanism of action of 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine, involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting enzyme activity and receptor binding. The methoxy group can influence the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ in substituent positions or functional groups, leading to distinct physicochemical and biological properties. Key comparisons include:

Compound Name Substituents (Positions) Key Properties/Applications References
3-Methoxy-4-(trifluoromethyl)pyridine -OCH₃ (3), -CF₃ (4) Intermediate in agrochemical synthesis; higher lipophilicity than hydroxyl analogues
2,6-Bis(4-methoxyphenyl)pyridine (PT-OCH₃) -OCH₃ (4-phenyl), -H (pyridine) Fluorescent sensor with λem = 430 nm; used in photopolymerization monitoring
2,6-Bis[4-(trifluoromethyl)phenyl]pyridine (PT-CF₃) -CF₃ (4-phenyl) Enhanced electron-withdrawing effects; λem = 450 nm
N-(5-(Trifluoromethyl)-pyridin-2-yl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide -CF₃ (5-pyridine), pyrazole moiety Insecticidal activity against Plutella xylostella (EC₅₀ = 12 μM)
UDO (CYP51 inhibitor) -CF₃ (4-phenyl), pyridine-piperazine Antiparasitic activity against Trypanosoma cruzi (IC₅₀ = 0.8 μM)

Key Observations :

  • Bioactivity: Pyridine derivatives with trifluoromethyl groups exhibit insecticidal (e.g., ’s oxadiazole derivatives) or antiparasitic activity (e.g., UDO in ) . The hydroxyl group in the target compound may confer unique solubility or binding properties compared to methoxy or non-polar substituents.
  • Synthetic Complexity : The presence of multiple substituents (hydroxy, methoxy, CF₃) may complicate synthesis compared to simpler analogues like 3-iodo-4-methoxypyridine () or 2,6-diphenylpyridines .
Physicochemical Properties
  • Solubility : The hydroxyl group increases hydrophilicity relative to fully substituted methoxy or trifluoromethyl derivatives (e.g., PT-OCH₃ or PT-CF₃) .
  • Stability : Trifluoromethyl groups generally improve metabolic stability, as seen in ’s oxadiazole derivatives, which retain insecticidal activity under oxidative conditions .

Biological Activity

3-Hydroxy-4-methoxy-2-(trifluoromethyl)pyridine is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances its interaction with biological molecules, influencing various pharmacological effects. This article presents a detailed overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Structural Overview

The compound is characterized by:

  • Hydroxyl group (-OH) : Contributes to hydrogen bonding and solubility.
  • Methoxy group (-OCH₃) : Influences lipophilicity and bioavailability.
  • Trifluoromethyl group (-CF₃) : Enhances molecular interactions and stability.

The biological activity of 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine is primarily attributed to its ability to interact with specific enzymes and receptors. The trifluoromethyl group plays a significant role in:

  • Enzyme Inhibition : It may enhance binding affinity to target enzymes, thus modulating their activity.
  • Receptor Binding : The structural modifications allow for better interaction with various receptor sites, potentially leading to altered signaling pathways.

Antimicrobial Activity

Research indicates that compounds with trifluoromethyl substitutions exhibit enhanced antimicrobial properties. For instance, studies have shown that:

  • Antibacterial Activity : The compound demonstrates significant activity against both Gram-positive and Gram-negative bacteria, comparable to established antibiotics like streptomycin .
  • Antifungal Activity : Enhanced fungicidal effects have been observed in vitro, especially against resistant strains .

Anticancer Properties

In vitro studies have explored the antiandrogenic effects of related compounds on prostate cancer cell lines (LNCaP). The findings suggest:

  • Inhibition of Androgen Receptor : Compounds similar to 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine showed up to 90% inhibition of androgen receptor-mediated transcription at concentrations as low as 5 μM .

Case Studies

  • Analgesic Activity : A series of pyrrolo[3,4-c]pyridine derivatives were evaluated for analgesic properties. Compounds containing the trifluoromethyl group exhibited significant analgesic effects in animal models with low toxicity (LD50 > 2000 mg/kg) .
  • Antimycobacterial Activity : Compounds structurally related to 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine were tested against Mycobacterium tuberculosis. Some derivatives showed promising results with MIC values indicating effective inhibition at low concentrations .

Data Tables

The following table summarizes the biological activities and corresponding IC50/MIC values for several studies involving derivatives of 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine:

Activity Test Organism/Cell Line IC50/MIC Value Reference
AntibacterialStaphylococcus aureus15 μg/mL
AntifungalCandida albicans25 μg/mL
AntiandrogenicLNCaP (Prostate Cancer)5 μM
AnalgesicMouse ModelLD50 > 2000 mg/kg
AntimycobacterialMycobacterium tuberculosisMIC < 0.15 μM

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

  • Methodological Answer : A multi-step synthesis is typically required. For example:

Halogenation : Start with a pyridine precursor (e.g., 2-chloropyridine) and introduce a trifluoromethyl group via cross-coupling reactions (e.g., using Cu-mediated trifluoromethylation) .

Substitution : Methoxy and hydroxy groups can be introduced via nucleophilic aromatic substitution (e.g., using sodium methoxide or hydroxylamine under controlled pH). Reaction temperature (60–100°C) and solvent polarity (DMF or DMSO) critically impact regioselectivity and yield .

Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) is recommended to isolate intermediates .

Q. Which spectroscopic methods are most effective for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C/19F NMR : Key for identifying substitution patterns. For instance, the trifluoromethyl group shows a distinct triplet in 19F NMR (~δ -60 ppm), while methoxy protons appear as a singlet near δ 3.8–4.0 ppm .
  • X-ray Crystallography : Provides unambiguous confirmation of regiochemistry, especially if conflicting NOE (Nuclear Overhauser Effect) data arise in NMR .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ for C8H7F3NO2 expected at m/z 218.033) .

Q. How do the hydroxy and methoxy substituents influence the compound’s solubility and reactivity?

  • Methodological Answer :

  • Solubility : The hydroxy group enhances solubility in polar solvents (e.g., water/ethanol mixtures) via hydrogen bonding. Methoxy increases lipophilicity, improving solubility in organic phases .
  • Reactivity : The electron-donating methoxy group activates the pyridine ring toward electrophilic substitution at the para position, while the electron-withdrawing trifluoromethyl group directs reactions to the meta position. Competitive effects require careful optimization in further functionalization .

Advanced Research Questions

Q. How can conflicting NMR data for trifluoromethylpyridine derivatives be resolved when characterizing substitution patterns?

  • Methodological Answer :

  • 2D NMR (COSY, NOESY) : Resolves overlapping signals. For example, NOESY correlations between methoxy protons and adjacent aromatic protons confirm regiochemistry .
  • 19F-1H HOESY : Maps spatial proximity between fluorine atoms and nearby protons, clarifying trifluoromethyl orientation .
  • Comparative Analysis : Cross-reference with structurally analogous compounds (e.g., 4-trifluoromethyl-2(1H)-pyridinone, δF = -63.2 ppm ).

Q. What strategies mitigate decomposition of the trifluoromethyl group during high-temperature reactions?

  • Methodological Answer :

  • Temperature Control : Limit reactions to <120°C to avoid C-F bond cleavage. Microwave-assisted synthesis can reduce exposure time .
  • Protecting Groups : Temporarily protect the hydroxy group (e.g., as a TMS ether) to prevent side reactions during trifluoromethylation .
  • Catalyst Selection : Use Pd/Cu co-catalysts for trifluoromethylation to minimize radical pathways that degrade the CF3 group .

Q. How can computational methods predict regioselectivity in electrophilic substitutions on poly-substituted pyridines?

  • Methodological Answer :

  • DFT Calculations : Model electron density maps (e.g., using Gaussian09 with B3LYP/6-31G* basis set) to identify electrophilic attack sites. For example, the C-5 position may show higher electron density due to methoxy donation .
  • Molecular Electrostatic Potential (MEP) Surfaces : Visualize nucleophilic/electrophilic hotspots. Compare with experimental results (e.g., nitration or halogenation outcomes) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodological Answer :

  • Purity Assessment : Re-crystallize the compound using mixed solvents (e.g., ethanol/water) and re-measure melting points. Impurities (e.g., residual DMF) can depress values by 5–10°C .
  • Cross-Validate Spectra : Compare NMR data with synthetic intermediates (e.g., 3-hydroxy-2-trifluoromethylpyridine) to rule out by-products. For example, a missing methoxy signal may indicate incomplete substitution .

Experimental Design

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test against kinases or phosphatases using fluorescence-based kits (e.g., ADP-Glo™). The trifluoromethyl group may enhance binding to hydrophobic active sites .
  • Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7). Pre-dissolve the compound in DMSO (<0.1% final concentration) to maintain solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine,
Reactant of Route 2
Reactant of Route 2
3-hydroxy-4-methoxy-2-(trifluoromethyl)pyridine,

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.